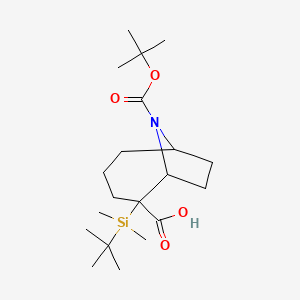![molecular formula C15H12Br4O2 B14303678 1,1'-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene) CAS No. 112494-76-5](/img/structure/B14303678.png)
1,1'-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene) is an organic compound with a complex structure It consists of two benzene rings, each substituted with two bromine atoms and one methyl group, connected through a methylene bridge with two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene) typically involves the reaction of 2,6-dibromo-4-methylphenol with formaldehyde in the presence of a base. The reaction proceeds through the formation of a methylene bridge connecting the two phenol units via their oxygen atoms. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can remove bromine atoms or reduce other functional groups present in the molecule.
Substitution: Halogen atoms (bromine) can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dehalogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive agents or probes for studying biological systems.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals or therapeutic agents.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism by which 1,1’-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene) exerts its effects depends on its specific application. In chemical reactions, the methylene bridge and bromine atoms play crucial roles in determining reactivity and selectivity. The molecular targets and pathways involved in biological or medicinal applications would require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,1’-[oxybis(methylene)]bis-: Similar structure but without bromine atoms.
Benzene, 1,1’-[1,2-ethanediylbis(oxymethylene)]bis-: Contains an additional ethylene bridge.
Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: Contains oxirane rings instead of bromine atoms.
Uniqueness
1,1’-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene) is unique due to the presence of bromine atoms, which impart distinct chemical properties such as increased reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
| 112494-76-5 | |
Molekularformel |
C15H12Br4O2 |
Molekulargewicht |
543.9 g/mol |
IUPAC-Name |
1,3-dibromo-2-[(2,6-dibromo-4-methylphenoxy)methoxy]-5-methylbenzene |
InChI |
InChI=1S/C15H12Br4O2/c1-8-3-10(16)14(11(17)4-8)20-7-21-15-12(18)5-9(2)6-13(15)19/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
GJRJXZOUZSGSFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Br)OCOC2=C(C=C(C=C2Br)C)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine](/img/structure/B14303618.png)

![Diethyl [(furan-2-carbonyl)amino]propanedioate](/img/structure/B14303638.png)
![(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine](/img/structure/B14303647.png)


